molecular formula C20H23FN2O6S B2806048 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 887219-17-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2806048
CAS No.: 887219-17-2
M. Wt: 438.47
InChI Key: DWBJSQSWRSGAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide is a high-purity chemical reagent intended for research applications, specifically in early drug discovery and pharmacological profiling. This synthetic compound features a benzodioxole group, a moiety present in molecules known to inhibit key cancer targets. For instance, similar benzodioxol-5-yl substituted compounds have demonstrated potent activity as VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors, which are critical targets in anti-angiogenesis cancer therapy . The integration of a morpholinoethyl chain and a fluorinated methoxybenzenesulfonamide group in its structure suggests potential for complex target engagement, possibly influencing kinase signaling pathways or other enzymatic processes . The presence of the benzenesulfonamide group is a common feature in many pharmacologically active molecules, including patented phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting its relevance in the design of potential therapeutics for cancer and other proliferative diseases . Researchers can utilize this compound as a key intermediate or a starting point for developing novel inhibitors, studying structure-activity relationships (SAR), and investigating mechanisms of action in cellular models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(11-16(18)21)30(24,25)22-12-17(23-6-8-27-9-7-23)14-2-4-19-20(10-14)29-13-28-19/h2-5,10-11,17,22H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBJSQSWRSGAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on an ethyl chain is replaced by morpholine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H22N3O6S
  • Molecular Weight : 429.47 g/mol
  • CAS Number : 896333-19-0

The compound features a morpholinoethyl group and a benzo[d][1,3]dioxole moiety, which contribute to its unique biological activity profile. The presence of a sulfonamide group enhances its solubility and bioavailability, making it suitable for various pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide exhibit promising anticancer properties. Studies have shown that benzofuran derivatives possess significant anti-tumor activity due to their ability to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest .

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against a range of pathogens. Similar benzofuran derivatives have been investigated for their antibacterial and antifungal properties, suggesting that modifications in the structure can enhance efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have been well-documented. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, providing a therapeutic avenue for treating chronic inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of benzofuran derivatives. It was found that modifications similar to those in this compound significantly increased cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various benzofuran derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that compounds with structural similarities to this compound exhibited notable antibacterial activity, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves the inhibition of key enzymes and pathways. It has been shown to interact with tubulin, preventing microtubule polymerization, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Features

The target compound shares the benzodioxole scaffold with multiple analogs but differs in substituents and functional groups:

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Benzenesulfonamide - Benzodioxole
- Morpholinoethylamine
- 3-Fluoro-4-methoxybenzene
N/A
2.8 () Naphthofuran-acetamide - Benzodioxole
- Morpholinoethylamine
- 6,7-Dimethoxynaphthofuran
D14–D20 () Acrylamide - Benzodioxole
- Substituted phenylamino groups
- Penta-2,4-dienamide
5b () Acetamide - Benzodioxole
- Benzoylphenylthiazole
4d–4f () Benzimidazole - Benzodioxole
- Halogen/nitro substituents
- Fluorine

Key Observations :

  • Morpholinoethylamine Group: Present in both the target compound and 2.8 (), this group enhances solubility and may facilitate interactions with polar residues in biological targets .
  • Sulfonamide vs.
  • Fluorine Substituent: The 3-fluoro group in the target compound mirrors fluorinated analogs in (e.g., 4d–4f), which are known to enhance metabolic stability and lipophilicity .

Physicochemical Properties

Melting Points and Solubility

Data from structural analogs suggest trends:

Compound Type Melting Point Range (°C) Key Influencing Factors Reference
Target Compound Not reported - Sulfonamide polarity
- Fluorine substituent
N/A
Benzimidazoles (4d–4f) 191–233 - Halogen/nitro groups
- Fluorine
Acrylamides (D14–D20) 182–233 - Substituted phenyl groups
- Amide bonds
Acetamide (5b) Oil (purified via HPLC) - Benzoylthiazole
- Low molecular weight

Insights :

  • The target compound’s 3-fluoro-4-methoxy group may lower its melting point compared to halogenated benzimidazoles () due to reduced crystallinity.
  • Its sulfonamide group could improve aqueous solubility relative to acrylamides () .

Pharmacological Potential

While direct activity data for the target compound are unavailable, structural parallels suggest:

  • Enzyme Inhibition: Sulfonamides are common in carbonic anhydrase or kinase inhibitors. The morpholinoethylamine group may enhance binding to active sites, as seen in acetamide derivatives () .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological profile, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

The compound's molecular formula is C20H21N3O6SC_{20}H_{21}N_3O_6S, with a molecular weight of approximately 421.46 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, along with a morpholinoethyl side chain that may enhance bioactivity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The presence of the benzo[d][1,3]dioxole structure is associated with enhanced activity against solid tumors, possibly through the modulation of key signaling pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)10Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)15Inhibition of cell cycle progression
HeLa (Cervical)12Modulation of pro-inflammatory cytokines

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Research indicates that it can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. These effects suggest potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that compounds with similar structures exhibit antibacterial effects against specific pathogens. The sulfonamide group is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate biosynthesis in bacteria.

Table 2: Antimicrobial Activity Overview

Pathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes and proteins involved in critical biological pathways:

  • Enzyme Inhibition : The sulfonamide group likely inhibits enzymes critical for bacterial survival.
  • Cytokine Modulation : The compound may alter the expression levels of cytokines involved in inflammatory responses.
  • Apoptotic Pathway Activation : It appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to evaluate the pharmacological potential of this compound:

  • In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to controls, indicating its potential efficacy as an anticancer agent.
  • Clinical Relevance : The anti-inflammatory properties observed in vitro suggest possible applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Q & A

Q. Critical Parameters :

  • Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize reaction time.

Advanced: How can researchers optimize reaction yields when synthesizing this compound, particularly in stereoselective steps?

Methodological Answer:
Yield optimization requires addressing steric hindrance from the morpholinoethyl and benzo[d][1,3]dioxol groups. Strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide coupling .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity in SN2 reactions.
  • Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive steps .

Q. Data-Driven Example :

ParameterOptimal ConditionYield Improvement
Reaction Temp.0°C+15%
Catalyst (DMAP)10 mol%+22%
SolventAnhydrous DMF+18%

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm, aromatic protons from benzo[d][1,3]dioxol at δ 6.7–7.1 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₄FN₂O₆S).

Troubleshooting Tip : Use deuterated DMSO for NMR if the compound has low solubility in CDCl₃.

Advanced: How can contradictory spectral data (e.g., unexpected NOE effects or split peaks) be resolved?

Methodological Answer:
Contradictions often arise from dynamic conformational changes or impurities. Steps to resolve:

Variable Temperature NMR : Assess if splitting is due to hindered rotation (e.g., morpholine ring flipping).

2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals.

X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structure .

Case Study : A 2023 study on a related sulfonamide used X-ray diffraction to confirm axial chirality in the morpholinoethyl group, resolving NOE contradictions .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test sulfonamide interactions with carbonic anhydrase or kinase targets using fluorogenic substrates.
  • Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., IC₅₀ determination).
  • Fluorescence-Based Binding Studies : Measure binding constants (Kd) via titration at λex/λem = 340/380 nm, adjusting pH to 5 for optimal signal .

Advanced: How can researchers reconcile discrepancies in fluorescence intensity data under varying experimental conditions?

Methodological Answer:
Fluorescence variability (e.g., pH, solvent polarity) requires systematic calibration:

pH Optimization : Use buffers (e.g., acetate, pH 5) to stabilize the sulfonamide’s electron-withdrawing groups .

Solvent Screening : Compare polar (water) vs. apolar (DCM) solvents to assess π-π stacking effects.

Temperature Control : Maintain 25°C to avoid thermal quenching .

Q. Example Data :

ConditionFluorescence Intensity (a.u.)
pH 5, 25°C850 ± 12
pH 7, 25°C420 ± 8
pH 5, 40°C600 ± 10

Advanced: What computational methods aid in predicting binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with proteins (e.g., sulfonamide binding to zinc in metalloenzymes).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Modeling : Corolate substituent effects (e.g., fluoro vs. methoxy groups) on bioactivity .

Validation : Cross-check computational results with SPR (surface plasmon resonance) binding assays.

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent benzo[d][1,3]dioxol photodegradation.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Temperature : –20°C for >1-year stability; avoid freeze-thaw cycles .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Methodological Answer:

  • Batch Consistency : Verify purity (≥95% via HPLC) and confirm lot-to-lot consistency in synthetic intermediates.
  • Assay Standardization : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays).
  • Solubility Optimization : Use co-solvents (e.g., 5% DMSO in PBS) to prevent aggregation .

Advanced: What strategies validate the proposed metabolic pathways of this compound in preclinical studies?

Methodological Answer:

  • LC-MS/MS Metabolite Profiling : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • CYP450 Inhibition Assays : Use human liver microsomes to assess enzyme inhibition potential.
  • Stable Isotope Labeling : Track metabolic fate using ¹³C/²H-labeled analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.